Estrogen receptor modulator 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

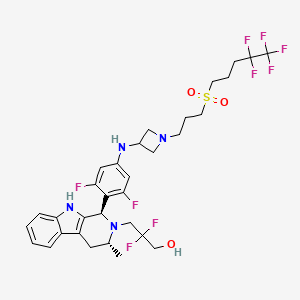

Propriétés

Formule moléculaire |

C32H37F9N4O3S |

|---|---|

Poids moléculaire |

728.7 g/mol |

Nom IUPAC |

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-[3-(4,4,5,5,5-pentafluoropentylsulfonyl)propyl]azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C32H37F9N4O3S/c1-19-12-23-22-6-2-3-7-26(22)43-28(23)29(45(19)17-30(35,36)18-46)27-24(33)13-20(14-25(27)34)42-21-15-44(16-21)9-5-11-49(47,48)10-4-8-31(37,38)32(39,40)41/h2-3,6-7,13-14,19,21,29,42-43,46H,4-5,8-12,15-18H2,1H3/t19-,29-/m1/s1 |

Clé InChI |

XXGISHVVRYYHCS-SONOPUAISA-N |

SMILES isomérique |

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |

SMILES canonique |

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Estrogen Receptor Modulator 10 (ERM-10)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Estrogen Receptor Modulator 10" (ERM-10) is a hypothetical designation used in this guide to exemplify the characteristics of a typical Selective Estrogen Receptor Modulator (SERM). The data and mechanisms described are a synthesis of established knowledge regarding well-characterized SERMs.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2][3] Unlike pure estrogen agonists or antagonists, SERMs can elicit an estrogen-like effect in one tissue while blocking estrogen's effects in another.[4] This dual activity allows for targeted therapeutic interventions, for instance, providing the bone-protective benefits of estrogen while simultaneously blocking its proliferative effects in breast tissue.[3][4] ERM-10 is a next-generation SERM designed to optimize this tissue-selective profile for the treatment and prevention of hormone-receptor-positive breast cancer and postmenopausal osteoporosis.

Core Mechanism of Action of ERM-10

The primary mechanism of action of ERM-10 involves its differential interaction with the two main subtypes of the estrogen receptor, ERα and ERβ, which are expressed in varying ratios across different tissues.[4] The binding of ERM-10 to these receptors induces specific conformational changes in the receptor protein. This altered conformation dictates the recruitment of a distinct set of co-regulatory proteins (coactivators or corepressors), ultimately leading to a tissue-specific pattern of gene expression.[1]

Ligand-Receptor Binding and Conformational Changes

ERM-10, like other SERMs, is a competitive partial agonist of the ER.[2] It binds to the ligand-binding domain (LBD) of both ERα and ERβ. The chemical structure of ERM-10 allows it to induce a unique three-dimensional conformation in the LBD that is distinct from the conformation induced by the natural ligand, 17β-estradiol, or by pure antagonists. This conformational change is the molecular basis for its tissue-selective effects.

Co-regulator Recruitment and Transcriptional Regulation

The conformation of the ERM-10-ER complex determines its affinity for coactivator and corepressor proteins.

-

In tissues where ERM-10 acts as an antagonist (e.g., breast tissue): The ERM-10-induced conformation of the ER favors the recruitment of corepressors. This corepressor-bound complex then binds to estrogen response elements (EREs) on the DNA, leading to the repression of estrogen-target genes involved in cell proliferation.

-

In tissues where ERM-10 acts as an agonist (e.g., bone): The ERM-10-induced conformation promotes the recruitment of coactivators. This coactivator-bound complex activates the transcription of estrogen-target genes that are responsible for maintaining bone density and preventing osteoporosis.[4]

Signaling Pathways Modulated by ERM-10

ERM-10 influences both the classical genomic and the rapid non-genomic estrogen signaling pathways.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene transcription by the ERM-10-ER complex in the nucleus.

Non-Genomic Signaling Pathway

ERM-10 can also elicit rapid cellular responses through non-genomic pathways by interacting with membrane-associated estrogen receptors. This leads to the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can, in turn, influence cell proliferation and survival.

Quantitative Data for ERM-10

The following tables summarize the representative quantitative data for ERM-10, based on values reported for well-characterized SERMs.

Table 1: Binding Affinity of ERM-10 for Estrogen Receptors

| Parameter | ERα | ERβ | Reference Compound (Estradiol) |

| Ki (nM) | 0.5 - 5.0 | 1.0 - 10.0 | ~0.1 |

| Relative Binding Affinity (%) | 50 - 100 | 20 - 80 | 100 |

Data are presented as ranges compiled from representative SERMs like tamoxifen and raloxifene.[5][6]

Table 2: In Vitro Efficacy of ERM-10 in Breast Cancer Cell Lines

| Cell Line | Assay | Parameter | ERM-10 Value (µM) |

| MCF-7 (ER+) | Proliferation | IC50 | 5 - 15 |

| T47D (ER+) | Proliferation | IC50 | 2 - 10 |

| MDA-MB-231 (ER-) | Proliferation | IC50 | > 50 |

IC50 values represent the concentration required to inhibit cell growth by 50% and are typical for SERMs in these cell lines.[2][7][8]

Table 3: In Vivo Efficacy of ERM-10 in Preclinical Models

| Model | Tissue | Parameter | Effect of ERM-10 |

| Ovariectomized Rat | Bone | Bone Mineral Density | +2-5% vs. placebo |

| Ovariectomized Rat | Uterus | Endometrial Thickness | No significant change |

| MCF-7 Xenograft | Breast Tumor | Tumor Volume | -50-70% vs. control |

Effects are presented as percentage change relative to a control group and are based on data from SERMs like raloxifene and lasofoxifene.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ERM-10.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of ERM-10 for ERα and ERβ.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from rat uteruses or use purified recombinant human ERα or ERβ.[1]

-

Incubation: In a multi-well plate, incubate a fixed concentration of ³H-estradiol with the receptor preparation in the presence of increasing concentrations of unlabeled ERM-10.[13]

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a filtration apparatus.[14]

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of ERM-10 to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Estrogen Receptor Transcriptional Reporter Assay

This assay measures the ability of ERM-10 to activate or inhibit estrogen receptor-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or MCF-7) and transfect them with a plasmid containing the luciferase reporter gene under the control of an estrogen response element (ERE).[15][16] Co-transfect with a plasmid expressing either ERα or ERβ.

-

Treatment: Treat the transfected cells with varying concentrations of ERM-10 alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis and Assay: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of the estrogen receptor.[17][18]

In Vivo Model of Postmenopausal Osteoporosis

The ovariectomized (OVX) rat model is used to evaluate the estrogenic (agonist) effects of ERM-10 on bone.

Protocol:

-

Animal Model: Use adult female Sprague-Dawley rats. Perform bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss.[19][20][21]

-

Treatment: After a recovery period, treat the OVX rats with ERM-10 or a vehicle control daily for a specified period (e.g., 8-12 weeks).

-

Bone Mineral Density (BMD) Measurement: At the end of the treatment period, measure the BMD of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA).

-

Histomorphometry: Analyze bone microarchitecture through histological examination of bone sections.

-

Biochemical Markers: Measure serum markers of bone turnover, such as osteocalcin and C-telopeptide.[22]

Breast Cancer Xenograft Model

This model is used to assess the anti-estrogenic (antagonist) activity of ERM-10 on the growth of ER-positive breast tumors.

Protocol:

-

Cell Culture: Culture MCF-7 human breast cancer cells, which are ER-positive and estrogen-dependent for growth.[23][24][25]

-

Tumor Implantation: Implant MCF-7 cells, typically mixed with Matrigel, into the mammary fat pad of ovariectomized immunodeficient mice (e.g., nude mice).[26] Supplement the mice with a slow-release estradiol pellet to stimulate initial tumor growth.

-

Treatment: Once tumors are established, randomize the mice into treatment groups and administer ERM-10 or a vehicle control.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New SERM Has Positive Bone Findings | MDedge [mdedge.com]

- 12. scispace.com [scispace.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Effect Of A Selective Estrogen Receptor Modulator On Bone Formation In Osteoporotic Spine Fusion Using An Ovariectomized Rat Model. | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 20. Ovariectomized rat model for osteoporosis [bio-protocol.org]

- 21. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 24. altogenlabs.com [altogenlabs.com]

- 25. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on Selective Estrogen Receptor Modulators (SERMs)

Disclaimer: Initial searches for a specific compound named "Estrogen receptor modulator 10 (G-5b)" did not yield any specific information in the public domain. Therefore, this guide provides a comprehensive overview of the broader class of compounds to which it would belong: Selective Estrogen Receptor Modulators (SERMs). This document is intended for researchers, scientists, and drug development professionals.

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2] This dual action allows them to elicit beneficial estrogenic effects in certain tissues, such as bone, while blocking detrimental estrogenic effects in other tissues, like the breast.[1][2][3] Their mechanism of action is rooted in their ability to induce distinct conformational changes in the estrogen receptor, which in turn leads to differential recruitment of co-activator and co-repressor proteins to target gene promoters.[4]

Quantitative Data on Representative SERMs

The following tables summarize key quantitative data for well-characterized SERMs, providing a basis for comparison of their biochemical and cellular activities.

Table 1: Estrogen Receptor Binding Affinity of Common SERMs

| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

| Bazedoxifene | ERα | 26 | [5] |

| 4-hydroxytamoxifen | ERα | 0.98 | [6] |

| ERβ | 2.46 | [6] | |

| Raloxifene | ERα | 0.66 | [6] |

| ERβ | 12 | [7] | |

| Estradiol (E2) | ERα | 0.68 | [6] |

| ERβ | 1.01 | [6] |

IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Efficacy of SERMs on Breast Cancer Cell Proliferation

| Compound | Cell Line | Assay | Efficacy (IC50, nM) | Reference |

| Bazedoxifene | MCF-7 | Inhibition of E2-induced proliferation | 0.19 | [5] |

| Tamoxifen | MCF-7 | Antiproliferative activity | ~9600 | [8] |

| Compound 1 (Dibenzo[b,f]thiepine analogue) | MCF-7 | Antiproliferative activity | 1330 | [8] |

MCF-7 is a human breast cancer cell line that is estrogen receptor-positive.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of novel SERMs.

1. Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol ([3H]-E2).[9]

-

Materials:

-

Procedure:

-

Prepare uterine cytosol from ovariectomized rats.[9]

-

In assay tubes, combine a constant amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled test compound or standard (e.g., 1x10^-11 to 1x10^-4 M).[9]

-

Incubate the mixture for 18-24 hours on ice to reach equilibrium.[10]

-

Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets to remove unbound ligand.

-

Resuspend the pellets in scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2 (IC50).[9]

-

2. MCF-7 Cell Proliferation Assay

This assay assesses the effect of a SERM on the proliferation of estrogen-sensitive breast cancer cells.[11][12]

-

Materials:

-

MCF-7 cells.

-

DMEM/F12 medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (FBS).[13]

-

17β-estradiol (E2).

-

Test SERM.

-

MTT or resazurin reagent.

-

96-well plates.

-

-

Procedure:

-

Culture MCF-7 cells in hormone-free medium for at least 72 hours to deplete endogenous estrogens.[13]

-

Seed the cells into 96-well plates at a low density (e.g., 400 cells/well).[11]

-

After allowing the cells to attach, treat them with various concentrations of the test SERM in the presence or absence of a fixed concentration of E2 (e.g., 100 nM).[13]

-

Incubate the cells for a defined period (e.g., 6 days), changing the media as required.[11]

-

Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.[12][14]

-

Plot cell viability against the concentration of the test compound to determine the EC50 (half maximal effective concentration) for agonistic activity or the IC50 for antagonistic activity.[11]

-

3. In Vivo Model: Ovariectomized (OVX) Rat for Osteoporosis

This model is widely used to evaluate the effect of SERMs on bone mineral density and bone strength in a state of estrogen deficiency, mimicking postmenopausal osteoporosis.[15][16][17]

-

Animal Model:

-

Adult female Sprague-Dawley rats.

-

Surgical ovariectomy is performed to induce estrogen deficiency. A sham-operated group serves as a control.

-

-

Procedure:

-

Following a recovery period after surgery, treat the OVX rats with the test SERM or vehicle control daily via oral gavage or another appropriate route.[15]

-

A positive control group treated with a known SERM like raloxifene is often included.[15]

-

After a specified treatment period (e.g., 6 weeks), euthanize the animals and collect femurs and vertebrae.[5]

-

Analyze bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[16]

-

Assess bone strength through biomechanical testing (e.g., three-point bending of the femur).[5]

-

Histomorphometric analysis can also be performed to evaluate bone microarchitecture.[16]

-

Visualizations: Signaling Pathways and Experimental Workflows

SERM Signaling Pathway

The following diagram illustrates the generalized signaling pathway of Selective Estrogen Receptor Modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Estrogen Receptor Binding Assay [bio-protocol.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. researchgate.net [researchgate.net]

- 15. A SERM increasing the expression of the osteoblastogenesis and mineralization-related proteins and improving quality of bone tissue in an experimental model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]

- 17. researchgate.net [researchgate.net]

Unraveling the Downstream Targets of Estrogen Receptor Modulation: A Technical Guide

A critical analysis of available scientific literature reveals that a specific molecule designated as "Estrogen Receptor Modulator 10" (ERM-10) is not described. It is likely that the query refers to one of two distinct, yet related, areas of cellular regulation: the broad class of molecules known as Selective Estrogen Receptor Modulators (SERMs), or the family of proteins named ERM proteins (Ezrin, Radixin, and Moesin). This technical guide will provide an in-depth overview of the known downstream targets and signaling pathways associated with both SERMs and ERM proteins, addressing the core requirements of researchers, scientists, and drug development professionals.

Section 1: Selective Estrogen Receptor Modulators (SERMs) and Their Downstream Genomic and Non-Genomic Targets

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs).[1][2] This differential activity is pivotal in their therapeutic applications, which include the treatment of breast cancer, osteoporosis, and menopausal symptoms.[2][3] The downstream effects of SERMs are mediated through both genomic and non-genomic signaling pathways, leading to the regulation of a diverse array of target genes and cellular processes.

Genomic Downstream Targets of SERMs

The primary mechanism of SERM action involves direct binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This interaction induces conformational changes in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene expression.

| Target Gene Category | Examples of Regulated Genes | SERM Effect (Agonist/Antagonist) | Cellular Process |

| Cell Cycle Regulation | CCND1 (Cyclin D1), MYC | Antagonist (in breast tissue) | Inhibition of proliferation |

| Apoptosis | BCL2, FAS | Antagonist (in breast tissue) | Induction of apoptosis |

| Growth Factor Signaling | IGF-1, TGFα | Antagonist (in breast tissue) | Inhibition of growth signaling |

| Bone Metabolism | OPG, RANKL | Agonist (in bone) | Promotion of bone formation, inhibition of resorption |

| Lipid Metabolism | APOA1, LDLR | Agonist (in liver) | Regulation of cholesterol levels |

Experimental Protocols for Identifying SERM Downstream Targets

1.2.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the direct binding sites of estrogen receptors on a genome-wide scale.

-

Cell Treatment: Culture estrogen-responsive cells (e.g., MCF-7) and treat with the SERM of interest or vehicle control.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the estrogen receptor to pull down the receptor-DNA complexes.

-

DNA Purification: Reverse cross-links and purify the immunoprecipitated DNA.

-

Sequencing and Analysis: Sequence the purified DNA and map the reads to the reference genome to identify ER binding sites.

1.2.2. RNA Sequencing (RNA-seq)

RNA-seq is employed to determine the global changes in gene expression following SERM treatment.

-

Cell Treatment and RNA Extraction: Treat cells with the SERM or vehicle and extract total RNA.

-

Library Preparation: Convert RNA to cDNA, fragment, and add sequencing adapters.

-

Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Data Analysis: Align reads to the transcriptome and perform differential gene expression analysis to identify genes up- or down-regulated by the SERM.

Signaling Pathways Modulated by SERMs

The downstream effects of SERMs are not limited to direct gene regulation. They also influence various signaling pathways, contributing to their tissue-specific effects.

Figure 1: Simplified signaling pathways of Selective Estrogen Receptor Modulators (SERMs).

Section 2: ERM Proteins (Ezrin, Radixin, Moesin) and Their Downstream Effectors

ERM proteins are a family of highly homologous proteins that act as linkers between the plasma membrane and the actin cytoskeleton.[4] Their activity is crucial for maintaining cell shape, adhesion, and motility. While not directly related to estrogen receptor modulation in the same way as SERMs, their function is integral to numerous signaling pathways that can be influenced by hormonal signals.

Downstream Effectors of ERM Proteins

Activated ERM proteins influence cellular processes by organizing signaling complexes and regulating the localization and activity of various downstream effectors.

| Effector Category | Examples of Interacting Proteins | Cellular Process |

| Adhesion Molecules | CD44, ICAM-1, ICAM-2 | Cell-cell and cell-matrix adhesion |

| Ion Channels/Transporters | Na+/H+ exchanger (NHE1), CFTR | Regulation of ion transport |

| Signaling Molecules | RhoGDI, EBP50 (NHERF1) | Regulation of Rho GTPase signaling, scaffolding of signaling proteins |

| Receptor Tyrosine Kinases | EGFR, HER2 | Modulation of growth factor signaling |

Experimental Protocols for Studying ERM Protein Interactions

2.2.1. Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with ERM proteins within the cell.

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to an ERM protein.

-

Complex Pull-down: Use protein A/G beads to capture the antibody-ERM protein complex.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

ERM Protein Activation and Signaling

The function of ERM proteins is tightly regulated by a conformational change from a dormant, closed state to an active, open state. This activation is triggered by phosphorylation and binding to phosphatidylinositol 4,5-bisphosphate (PIP2).

Figure 2: Activation and downstream functions of ERM proteins.

References

- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological Roles of ERM Proteins and Transcriptional Regulators in Supporting Membrane Expression of Efflux Transporters as Factors of Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Selective Estrogen Receptor Modulators (SERMs): A Focus on the Raloxifene Core

Disclaimer: Initial research did not yield a specific, publicly documented compound designated "Estrogen Receptor Modulator 10." Consequently, this guide will focus on the well-characterized and clinically significant Selective Estrogen Receptor Modulator (SERM), Raloxifene, and its analogs. The principles of structure-activity relationship (SAR) discussed herein are broadly applicable to this class of compounds and will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows for the development of therapies that can elicit beneficial estrogenic effects in certain tissues, such as bone, while blocking detrimental estrogenic activity in others, like the breast and uterus.[2][3] Raloxifene, a second-generation SERM, is a cornerstone of this class, approved for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3][4] Its benzothiophene scaffold has been the subject of extensive medicinal chemistry efforts to elucidate the structural features governing its unique pharmacological profile. This guide provides a detailed examination of the structure-activity relationships of Raloxifene and its analogs, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Structure-Activity Relationship of Raloxifene Analogs

The SAR of Raloxifene and its analogs is primarily centered around modifications to its 2-arylbenzothiophene core. These modifications influence the compound's binding affinity for the two estrogen receptor subtypes, ERα and ERβ, and its resulting agonist or antagonist activity in a tissue-specific manner.

Core Scaffold and Key Pharmacophoric Features

The fundamental structure of Raloxifene consists of a 2-phenyl-3-aroyl-benzothiophene core. The key pharmacophoric elements essential for its activity include:

-

Two Hydroxyphenyl Groups: These mimic the phenolic A-ring of estradiol, the natural ligand for estrogen receptors, and are crucial for high-affinity binding.

-

A Basic Side Chain: This chain, typically terminating in a piperidine ring, projects from the core and plays a critical role in determining the antagonist versus agonist profile of the molecule. This side chain interacts with specific amino acid residues in the ligand-binding pocket of the ER, influencing the final conformation of the receptor-ligand complex.[5]

Quantitative SAR Data

The following table summarizes the ERα and ERβ binding affinities and the in vitro anti-proliferative activity in MCF-7 breast cancer cells for a series of Raloxifene analogs. These data highlight the impact of substitutions on the benzothiophene core and the pendant phenyl rings.

| Compound | R1 | R2 | R3 | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | MCF-7 Antiproliferative Activity (IC50, nM) |

| Raloxifene | OH | H | -O-(CH2)2-piperidine | 0.3 | 1.2 | 50 |

| Analog 1 | OMe | H | -O-(CH2)2-piperidine | 2.5 | 15 | 250 |

| Analog 2 | H | H | -O-(CH2)2-piperidine | 10 | 50 | >1000 |

| Analog 3 | OH | OH | -O-(CH2)2-piperidine | 0.2 | 0.8 | 30 |

| Analog 4 | OH | H | -O-(CH2)2-pyrrolidine | 0.5 | 2.0 | 60 |

| Analog 5 | OH | H | -O-(CH2)2-N(Et)2 | 0.8 | 3.5 | 80 |

| Analog 6 | F | H | -O-(CH2)2-piperidine | 1.5 | 8.0 | 150 |

Data Interpretation:

-

Importance of the 6-Hydroxy Group (R1): Replacement of the 6-hydroxy group with a methoxy group (Analog 1) or its complete removal (Analog 2) leads to a significant decrease in binding affinity for both ERα and ERβ, as well as a reduction in antiproliferative activity. This underscores the critical role of this hydroxyl group in anchoring the ligand within the receptor's binding pocket, likely through hydrogen bonding.

-

Effect of a Second Hydroxyl Group (R2): The introduction of an additional hydroxyl group on the 2-phenyl ring (Analog 3) can slightly enhance binding affinity, suggesting that further hydrogen bonding interactions can be accommodated.

-

Role of the Basic Side Chain (R3): Modifications to the terminal amine of the side chain have a modest impact on binding affinity but can influence the overall pharmacological profile. Replacing the piperidine ring with a pyrrolidine (Analog 4) or a diethylamino group (Analog 5) results in comparable or slightly reduced activity.

-

Halogen Substitution (R1): Replacing the 6-hydroxy group with a fluorine atom (Analog 6) results in a notable decrease in binding affinity compared to Raloxifene, further emphasizing the importance of the hydrogen-bonding capability of the hydroxyl group at this position.

Experimental Methodologies

The evaluation of SERMs like Raloxifene involves a battery of in vitro and in vivo assays to determine their binding affinity, efficacy, and tissue-specific effects. Below are detailed protocols for two key in vitro experiments.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the receptor.

Materials:

-

Purified recombinant human ERα or ERβ

-

[3H]-17β-estradiol

-

Test compounds (e.g., Raloxifene and its analogs)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Wash buffer (e.g., TEG buffer)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol (for standard curve) in the assay buffer.

-

Dilute the purified ERα or ERβ to the desired concentration in the assay buffer.

-

Prepare a solution of [3H]-17β-estradiol at a concentration close to its Kd for the receptor.

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Diluted ERα or ERβ

-

Serial dilutions of the test compound or unlabeled 17β-estradiol

-

[3H]-17β-estradiol solution

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each well to adsorb the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with occasional mixing.

-

Transfer the contents of each well to a 96-well filter plate.

-

Wash the wells rapidly with cold wash buffer to remove unbound [3H]-17β-estradiol.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

MCF-7 Cell Proliferation Assay (SRB Assay)

This assay assesses the ability of a compound to inhibit the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7). The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[6][7][8]

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Phenol red-free medium supplemented with charcoal-stripped FBS

-

Test compounds (e.g., Raloxifene and its analogs)

-

17β-estradiol (as a positive control for proliferation)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest MCF-7 cells and resuspend them in phenol red-free medium.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and 17β-estradiol in phenol red-free medium.

-

Remove the seeding medium from the wells and replace it with the medium containing the test compounds or controls.

-

Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).

-

To assess antagonist activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

-

Incubate the plates for 6 days, with a medium change at day 3.

-

-

Cell Fixation:

-

After the incubation period, gently add cold TCA solution to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

Wash the plates several times with water to remove the TCA and air dry.

-

-

Staining:

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

-

Solubilization and Measurement:

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell growth inhibition compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathways Modulated by Raloxifene

The tissue-specific effects of Raloxifene are a result of its ability to induce distinct conformational changes in the estrogen receptor, leading to the recruitment of different sets of co-regulatory proteins (co-activators and co-repressors) in various cell types.[3][4]

Antagonist Action in Breast Cancer Cells

In breast tissue, ERα is the predominant estrogen receptor subtype. When Raloxifene binds to ERα, it induces a conformational change that is different from that induced by estradiol. Specifically, the bulky side chain of Raloxifene repositions helix 12 of the ERα ligand-binding domain, which sterically hinders the binding of co-activator proteins that are necessary for transcriptional activation of estrogen-responsive genes.[9] Instead, this conformation facilitates the recruitment of co-repressor proteins, which in turn recruit histone deacetylases (HDACs) to the promoter regions of target genes, leading to chromatin condensation and transcriptional repression. This ultimately results in the inhibition of estrogen-dependent cell proliferation.[10]

Agonist Action in Bone Cells

In bone, Raloxifene acts as an estrogen agonist, helping to maintain bone mineral density.[11] This effect is mediated through both ERα and ERβ, which are expressed in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The agonist activity of Raloxifene in bone is thought to be due to a different cellular context, where the Raloxifene-ER complex can recruit a distinct set of co-activators that are not present or are less abundant in breast tissue.

One of the key mechanisms of Raloxifene's action in bone is the regulation of the RANKL/OPG signaling pathway. Raloxifene increases the production of osteoprotegerin (OPG) by osteoblasts.[12][13] OPG is a decoy receptor for RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand). By binding to RANKL, OPG prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors. This inhibition of RANKL-RANK signaling suppresses the differentiation and activation of osteoclasts, leading to a decrease in bone resorption.[14]

Furthermore, Raloxifene has been shown to stimulate the expression of Transforming Growth Factor-beta (TGF-β) in bone.[15][16] TGF-β promotes osteoblast proliferation and differentiation and inhibits osteoclast formation, further contributing to the net anabolic effect on bone.

Conclusion

The structure-activity relationship of Raloxifene and its analogs provides a compelling example of how subtle modifications to a core chemical scaffold can profoundly influence biological activity, leading to a desirable tissue-selective pharmacological profile. The interplay between the hydroxyphenyl groups for receptor binding and the basic side chain for modulating receptor conformation and co-regulator recruitment is a key determinant of the SERM activity of the benzothiophene class of molecules. A thorough understanding of these SAR principles, coupled with robust experimental evaluation using assays such as competitive receptor binding and cell proliferation, is essential for the rational design of novel SERMs with improved efficacy and safety profiles for the treatment and prevention of a range of hormone-dependent conditions. The continued elucidation of the complex signaling pathways modulated by these compounds will undoubtedly pave the way for the development of next-generation tissue-specific estrogen receptor modulators.

References

- 1. Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 5. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. | Semantic Scholar [semanticscholar.org]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of a Representative Estrogen Receptor Modulator

Disclaimer: The term "Estrogen Receptor Modulator 10" does not correspond to a publicly recognized or standard nomenclature for a specific molecule. Therefore, this technical guide provides a comprehensive overview of the discovery and synthesis of a representative and well-documented Selective Estrogen Receptor Modulator (SERM), Tamoxifen, to serve as an illustrative example. The principles, experimental protocols, and data presentation formats detailed herein are broadly applicable to the research and development of novel SERMs.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2][3][4][5] Unlike pure ER agonists or antagonists, SERMs can selectively mimic the effects of estrogen in some tissues while blocking its effects in others.[1][6] This dual activity allows for targeted therapeutic interventions in a variety of estrogen-related conditions, including breast cancer, osteoporosis, and menopausal symptoms.[1][2][4][5] The first generation of nonsteroidal antiestrogens, which included tamoxifen, paved the way for the development of this important class of drugs.[7]

The mechanism of action of SERMs is complex and depends on several factors, including the specific ligand, the ER subtype (ERα or ERβ) expressed in the target tissue, and the cellular context of co-regulatory proteins (coactivators and corepressors).[3][8] The binding of a SERM to the ER induces a specific conformational change in the receptor, which in turn influences its interaction with these co-regulators to either activate or repress gene transcription.[3][8]

Discovery of a Representative SERM: Tamoxifen

The discovery of tamoxifen was a result of research efforts aimed at developing new contraceptives.[2] It was initially synthesized as an anti-estrogenic compound. Subsequent studies revealed its potent activity against estrogen receptor-positive breast cancer, leading to its eventual approval for this indication.[2][7]

Lead Identification and Optimization

The development of tamoxifen originated from the triphenylethylene scaffold, a class of nonsteroidal estrogens. Structure-activity relationship (SAR) studies focused on modifying the side chains of this core structure to achieve anti-estrogenic activity. The key structural feature of tamoxifen responsible for its anti-estrogenic effect is the presence of a basic ether side chain, which is crucial for its antagonist activity in breast tissue.

Synthesis of Tamoxifen

Several synthetic routes for tamoxifen have been developed. An expeditious synthesis involves a three-component coupling reaction.[9] Another approach involves a multi-step synthesis starting from the aldol reaction of benzyl phenyl ketone with acetaldehyde, followed by a Friedel-Crafts substitution.[9]

Representative Synthetic Pathway

A common synthetic route to tamoxifen is the McMurry reaction, which involves the reductive coupling of two ketones.

Experimental Protocol: McMurry Synthesis of Tamoxifen

-

Preparation of Reagents: 4-hydroxybenzophenone and 1-phenyl-2-(4-(2-(dimethylamino)ethoxy)phenyl)ethan-1-one are prepared according to standard laboratory procedures. Low-valent titanium reagent is prepared in situ from TiCl4 and a reducing agent like Zn or LiAlH4 in an inert solvent such as tetrahydrofuran (THF) under an argon atmosphere.

-

Reaction Setup: The titanium reagent is suspended in dry THF in a reaction flask equipped with a reflux condenser and a dropping funnel. The two ketone starting materials are dissolved in dry THF.

-

Coupling Reaction: The solution of the ketones is added dropwise to the refluxing suspension of the low-valent titanium reagent over several hours. The reaction mixture is maintained at reflux for an extended period (typically 12-24 hours) to ensure complete reaction.

-

Workup and Purification: The reaction is quenched by the slow addition of aqueous potassium carbonate solution. The mixture is then filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tamoxifen as a mixture of (Z)- and (E)-isomers.

-

Isomer Separation: The desired (Z)-isomer (the active form) can be separated from the (E)-isomer by fractional crystallization or further chromatographic purification.

Biological Characterization

The biological activity of a novel SERM is characterized through a series of in vitro and in vivo assays to determine its binding affinity, functional activity at the estrogen receptor, and tissue-specific effects.

In Vitro Assays

| Assay | Description | Representative Data (Tamoxifen) |

| Estrogen Receptor Binding Affinity | Measures the ability of the compound to bind to ERα and ERβ. Typically performed using a competitive radioligand binding assay with [3H]-estradiol. | Ki for ERα: ~0.1 nM |

| MCF-7 Cell Proliferation Assay | Evaluates the effect of the compound on the proliferation of ER-positive human breast cancer cells (MCF-7). The assay measures the ability of the compound to inhibit estrogen-stimulated cell growth. | IC50: ~10-100 nM (in the presence of estradiol) |

| Reporter Gene Assay | Determines the agonist or antagonist activity of the compound on ER-mediated gene transcription. Cells are co-transfected with an ER expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). | Potent antagonist of estradiol-induced luciferase activity. |

Experimental Protocol: MCF-7 Cell Proliferation Assay

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS). Prior to the assay, cells are switched to a phenol red-free medium with charcoal-stripped FBS to minimize background estrogenic activity.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing a fixed concentration of 17β-estradiol and varying concentrations of the test compound (e.g., tamoxifen). Control wells receive vehicle or estradiol alone.

-

Incubation: Plates are incubated for a period of 5-7 days to allow for cell proliferation.

-

Quantification of Proliferation: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the estradiol-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition of maximal estrogen-stimulated growth) is determined by non-linear regression analysis.

In Vivo Models

In vivo studies are crucial to evaluate the tissue-selective effects of a SERM.

| Model | Description | Representative Findings (Tamoxifen) |

| Immature Rat Uterotrophic Assay | Assesses the estrogenic or anti-estrogenic effect of a compound on the uterus of immature female rats. Uterine weight is measured after several days of treatment. | Antagonist: Inhibits estradiol-induced uterine weight gain. Agonist: Can cause a slight increase in uterine weight when administered alone. |

| Ovariectomized Rat Model of Osteoporosis | Evaluates the effect of the compound on bone mineral density (BMD) in a model of postmenopausal bone loss. | Agonist: Prevents ovariectomy-induced bone loss. |

| DMBA-Induced Mammary Tumor Model | A chemically induced model of breast cancer in rats used to assess the anti-tumor efficacy of the compound. | Antagonist: Inhibits the development and growth of mammary tumors. |

Experimental Protocol: Immature Rat Uterotrophic Assay

-

Animals: Immature female rats (typically 21-23 days old) are used.

-

Treatment Groups: Animals are randomly assigned to different treatment groups: vehicle control, estradiol control, test compound alone at various doses, and test compound in combination with estradiol.

-

Dosing: The compounds are administered daily for 3-7 days via oral gavage or subcutaneous injection.

-

Endpoint Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed.

-

Data Analysis: The uterine weights are normalized to body weight. The data are analyzed to determine if the test compound exhibits estrogenic (increases uterine weight) or anti-estrogenic (inhibits estradiol-induced uterine weight gain) activity.

Signaling Pathways and Mechanisms of Action

SERMs exert their effects through the modulation of estrogen receptor signaling pathways. These pathways can be broadly classified as genomic and non-genomic.[10]

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the SERM-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[10][11]

Caption: Genomic signaling pathway of a SERM.

Non-Genomic Signaling Pathway

SERMs can also elicit rapid cellular responses through non-genomic pathways that are initiated at the cell membrane or in the cytoplasm.[10] These pathways involve the activation of various kinase cascades.

Caption: Non-genomic signaling pathway of a SERM.

Conclusion

The discovery and development of SERMs represent a significant advancement in the treatment of hormone-related diseases. The ability of these compounds to act as either estrogen receptor agonists or antagonists in a tissue-selective manner provides a powerful tool for therapeutic intervention with an improved safety profile compared to conventional hormone replacement therapy. The continued exploration of novel SERM scaffolds and a deeper understanding of their complex mechanisms of action will undoubtedly lead to the development of next-generation modulators with enhanced efficacy and tissue selectivity.

References

- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the In Vitro Characterization of Estrogen Receptor Modulator 10

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of "Estrogen Receptor Modulator 10" (ERM 10), a novel selective estrogen receptor modulator (SERM). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting the estrogen receptor (ER).

Selective estrogen receptor modulators are a class of compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist effects.[1][2] Their unique pharmacological profile allows for beneficial estrogenic actions in some tissues while avoiding adverse effects in others.[2] A thorough in vitro characterization is critical to understanding the molecular mechanism of action and predicting the in vivo pharmacological profile of a novel SERM like ERM 10.

Estrogen Receptor Signaling Pathways

Estrogens mediate their physiological effects through two primary signaling pathways initiated by binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4] These pathways are broadly classified as genomic (nuclear-initiated) and non-genomic (membrane-initiated).

Genomic (Nuclear-Initiated) Signaling

The classical, or genomic, pathway involves the estrogen receptor acting as a ligand-activated transcription factor.[5] Upon ligand binding in the cytoplasm or nucleus, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[5][6] This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] The ER can also regulate gene expression indirectly by interacting with other transcription factors like AP-1 or Sp1.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cusabio.com [cusabio.com]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

pharmacological profile of Estrogen receptor modulator 10

A comprehensive search for a specific pharmacological agent designated "Estrogen receptor modulator 10" has yielded no specific results. This nomenclature does not correspond to a known compound in publicly available scientific literature or drug development pipelines.

The term "Estrogen Receptor Modulator" (ERM) refers to a broad class of compounds that interact with estrogen receptors. These are more commonly known as Selective Estrogen Receptor Modulators (SERMs). While extensive information exists on various SERMs, there is no specific modulator officially or consistently identified as "this compound."

It is possible that this name is an internal, proprietary designation for a compound under development within a private organization and not yet disclosed in public forums or scientific publications. Without publicly accessible data, a detailed pharmacological profile, including quantitative data, experimental protocols, and signaling pathways, cannot be generated.

General Information on Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of drugs that exhibit dual activity, acting as either estrogen receptor agonists or antagonists depending on the target tissue.[1][2][3] This tissue-selective action allows for therapeutic benefits in certain tissues while minimizing undesirable side effects in others.[4]

Mechanism of Action:

The mechanism of action for SERMs is complex, relying on their ability to induce specific conformational changes in the estrogen receptor (ERα and ERβ) upon binding.[1][5] This altered conformation influences the recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene expression.[4][5] For instance, a SERM might act as an antagonist in breast tissue, inhibiting the growth of estrogen-receptor-positive cancer cells, while simultaneously acting as an agonist in bone tissue to prevent osteoporosis.[1][2]

Pharmacological Properties of Well-Characterized SERMs:

Several SERMs have been extensively studied and are in clinical use. These include:

-

Tamoxifen: A first-generation SERM used in the treatment and prevention of breast cancer.[1][6] It acts as an antagonist in the breast but an agonist in the endometrium and bone.[7]

-

Raloxifene: A second-generation SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][3] It is an antagonist in the breast and endometrium and an agonist in bone.[8]

-

Bazedoxifene: A third-generation SERM used for the treatment of osteoporosis.[3]

-

Ospemifene: Used for the treatment of dyspareunia, a symptom of vulvovaginal atrophy associated with menopause.[3]

The pharmacokinetic profiles of these agents vary. For example, tamoxifen has a bioavailability of approximately 100%, while raloxifene's is only 2%.[9][10] Both are highly bound to plasma proteins.[9][10]

Experimental Protocols for Characterizing SERMs:

The pharmacological profile of a SERM is typically characterized through a series of in vitro and in vivo experiments:

-

Estrogen Receptor Binding Assays: These assays determine the affinity of the compound for ERα and ERβ.[11][12] A common method is a competitive radiometric binding assay, where the test compound's ability to displace a radiolabeled estrogen ligand from the receptor is measured.[12] The results are often expressed as IC50 (the concentration of the drug that inhibits 50% of the specific binding) or Ki (the inhibition constant).

-

Reporter Gene Assays: These cellular assays are used to determine whether a compound acts as an agonist or antagonist. Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of the compound indicates agonistic activity, while a decrease in estrogen-stimulated reporter activity indicates antagonism.

-

Cell Proliferation Assays: These assays, often performed on estrogen-sensitive cell lines like MCF-7 (breast cancer), assess the compound's effect on cell growth.[8] Inhibition of estrogen-stimulated proliferation is indicative of antagonistic activity.

-

In Vivo Models: Animal models, such as ovariectomized rats, are used to evaluate the tissue-specific effects of SERMs on various organs, including the uterus, bone, and mammary glands.[4]

Due to the lack of specific information for "this compound," the requested in-depth technical guide with quantitative data, detailed protocols, and visualizations cannot be provided. Should a specific, publicly recognized SERM be of interest, a detailed profile can be generated.

References

- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pnas.org [pnas.org]

- 9. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Novel Oral Selective Estrogen Receptor Degraders in ER-Positive Breast Cancer: A Technical Overview of Giredestrant (GDC-9545)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor-positive (ER-positive) breast cancer remains a predominant subtype, and endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment. However, the development of resistance, often driven by mutations in the ESR1 gene, necessitates the development of novel therapeutic agents. This technical guide provides an in-depth analysis of a next-generation oral selective estrogen receptor degrader (SERD), Giredestrant (GDC-9545), a promising agent in the landscape of ER-positive breast cancer treatment. This document will detail its mechanism of action, preclinical and clinical efficacy, and the experimental protocols utilized in its evaluation, with comparative data for the earlier generation compound, GDC-0810, where relevant.

Introduction: The Evolving Landscape of Endocrine Therapy

For decades, selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs) have been standard-of-care for ER-positive breast cancer.[1][2] SERMs competitively inhibit estrogen binding to the ER, while AIs block estrogen synthesis.[1] However, their efficacy can be limited by intrinsic or acquired resistance. One key mechanism of resistance is the emergence of activating mutations in the ligand-binding domain of the estrogen receptor alpha (ESR1), which render the receptor constitutively active, independent of its natural ligand, estradiol.

This has driven the development of selective estrogen receptor degraders (SERDs), which not only antagonize the receptor but also induce its proteasomal degradation, thereby eliminating the target protein from the cancer cell.[3][4] Fulvestrant, the first-in-class SERD, has demonstrated clinical benefit but is limited by its poor pharmacokinetic properties, requiring intramuscular administration. The quest for orally bioavailable SERDs with superior potency and favorable safety profiles has led to the development of novel agents like giredestrant (GDC-9545) and its predecessor, GDC-0810 (brilanestrant).[5]

Giredestrant (GDC-9545): A Potent, Oral SERD

Giredestrant is a potent, non-steroidal, oral selective estrogen receptor degrader that has demonstrated significant promise in preclinical and clinical studies for the treatment of ER-positive, HER2-negative breast cancer.[3][4] It is designed to overcome the limitations of earlier endocrine therapies by potently antagonizing and degrading both wild-type and mutant ERα.[3][6]

Mechanism of Action

Giredestrant exerts its anti-tumor effects through a dual mechanism of action:

-

Competitive Antagonism: Giredestrant competitively binds to the ligand-binding domain (LBD) of the estrogen receptor with high affinity, preventing the binding of estradiol and subsequent receptor activation.[4]

-

ER Degradation: Upon binding, giredestrant induces a conformational change in the ER, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[4] This leads to a profound and sustained downregulation of ER protein levels within the cancer cell, effectively shutting down ER-mediated signaling pathways that drive tumor growth and proliferation.

This dual action is effective against both wild-type and mutant forms of the ER, including those with activating ESR1 mutations that confer resistance to other endocrine therapies.[3][6]

Figure 1: Signaling pathway of Giredestrant's action on ER-positive breast cancer cells.

Preclinical and Clinical Data

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of giredestrant and GDC-0810 in various in vitro and in vivo models of ER-positive breast cancer.

Table 1: In Vitro Activity of GDC-0810 in ER-Positive Breast Cancer Cell Lines

| Compound | Assay | Cell Line | IC50 / EC50 (nM) |

| GDC-0810 | ERα Binding | Cell-free | 6.1 |

| ERβ Binding | Cell-free | 6.1 | |

| ERE Reporter | MCF-7 | 2 | |

| ERα Degradation | MCF-7 | 0.7 | |

| Cell Proliferation | MCF-7 | 2.5 | |

| 4-hydroxytamoxifen | Cell Proliferation | MCF-7 | 6.3 |

| Fulvestrant | Cell Proliferation | MCF-7 | 0.29 |

Table 2: In Vitro Potency of Giredestrant (GDC-9545) [6]

| Compound | Assay | Cell Line | IC50 (nM) |

| Giredestrant | ER Antagonism | MCF-7 | 0.05 |

Giredestrant has shown superior potency compared to fulvestrant and other oral SERDs in preclinical models, including those with ESR1 mutations.[6] In patient-derived xenograft (PDX) models, giredestrant induced tumor regression both as a single agent and in combination with CDK4/6 inhibitors.[7]

Clinical Trial Data

Giredestrant has undergone extensive clinical evaluation in patients with ER-positive, HER2-negative advanced breast cancer.

Table 3: Key Clinical Trial Results for Giredestrant

| Trial | Phase | Treatment Arms | Key Findings | Reference |

| acelERA | II | Giredestrant vs. Physician's Choice of Endocrine Therapy | Giredestrant did not demonstrate a statistically significant improvement in progression-free survival (PFS) in the overall population but showed a trend towards benefit in patients with ESR1 mutations. | [8] |

| evERA | III | Giredestrant + Everolimus vs. Placebo + Everolimus | Met its primary endpoints, showing a statistically significant and clinically meaningful improvement in PFS in both the overall and ESR1-mutant populations. | [9][10] |

| coopERA | II | Neoadjuvant Giredestrant vs. Anastrozole | Giredestrant demonstrated superior anti-proliferative activity, as measured by Ki67 reduction. | [11] |

The evERA trial, in particular, highlights the potential of giredestrant in combination with other targeted agents for patients with endocrine-resistant disease.[9][10] The combination of giredestrant and everolimus led to a 44% reduction in the risk of disease progression or death in the intent-to-treat population and a 62% reduction in patients with ESR1 mutations.[9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of novel SERDs like giredestrant and GDC-0810.

Figure 2: A typical experimental workflow for the evaluation of a novel SERD.

ERα Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor alpha.

-

Materials:

-

Recombinant human ERα protein

-

Radiolabeled estradiol ([³H]-E2)

-

Test compound (e.g., giredestrant)

-

Assay buffer (e.g., Tris-based buffer with protease inhibitors)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine a fixed concentration of ERα protein and [³H]-E2 with varying concentrations of the test compound.

-

Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Add hydroxyapatite slurry to each well to capture the ER-ligand complexes.

-

Wash the hydroxyapatite pellets to remove unbound radioligand.

-

Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).

-

ERα Degradation by Western Blot

This method assesses the ability of a compound to induce the degradation of the ERα protein in cancer cells.

-

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified time course (e.g., 4, 8, 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against ERα, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of ERα degradation.

-

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of ER-positive breast cancer cells.

-

Materials:

-

MCF-7 cells

-

Phenol red-free cell culture medium supplemented with charcoal-stripped serum

-

Test compound

-

MTT or similar viability reagent

-

Solubilization solution (e.g., DMSO or SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate in phenol red-free medium.

-

After cell attachment, treat the cells with serial dilutions of the test compound. Include vehicle-treated control wells.

-

Incubate the cells for a period of 5-7 days.

-

Add the MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition at each compound concentration and determine the IC50 value.

-

Patient-Derived Xenograft (PDX) Models

PDX models provide a more clinically relevant in vivo system to evaluate the efficacy of anti-cancer agents.

-

Procedure:

-

Tumor Implantation: Surgically implant fresh tumor fragments from an ER-positive breast cancer patient into the mammary fat pad of immunocompromised mice (e.g., NSG mice).

-

Estrogen Supplementation: For ER-dependent tumors, implant a slow-release estradiol pellet subcutaneously to support initial tumor growth.

-

Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice.

-

Efficacy Studies: Once tumors are established and have reached a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound (e.g., giredestrant) orally at various doses and schedules. The control group receives the vehicle.

-

Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

-

Endpoint: Continue treatment until a predefined endpoint is reached, such as a specific tumor volume, signs of toxicity, or a set duration.

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.

-

Conclusion

Giredestrant (GDC-9545) represents a significant advancement in the development of oral SERDs for the treatment of ER-positive breast cancer. Its potent dual mechanism of action, efficacy against ESR1 mutations, and favorable clinical trial results, particularly in combination with other targeted agents, position it as a promising new therapeutic option for patients with advanced or metastatic disease. The experimental methodologies outlined in this guide provide a framework for the continued discovery and evaluation of novel estrogen receptor modulators, with the ultimate goal of improving outcomes for patients with ER-positive breast cancer.

References

- 1. biorxiv.org [biorxiv.org]

- 2. assaygenie.com [assaygenie.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. aparicio.molonc.ca [aparicio.molonc.ca]

- 11. bosterbio.com [bosterbio.com]

An In-depth Technical Guide on the Role of Novel Selective Estrogen Receptor Modulators in Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific molecule designated "Estrogen receptor modulator 10" did not yield any results in the public scientific literature. This suggests that "this compound" may be an internal, unpublished, or hypothetical designation. Therefore, this guide will focus on the broader role of novel Selective Estrogen Receptor Modulators (SERMs) in apoptosis induction, using data from various published studies on recently developed SERMs as representative examples.

Introduction to Selective Estrogen Receptor Modulators (SERMs) and Apoptosis